

molecular structure of Dihydroterpineol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroterpineol*

Cat. No.: *B150745*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **Dihydroterpineol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroterpineol, also known by its systematic name p-Menth-8-ol and synonym Menthol, is a naturally occurring monoterpane alcohol.^[1] It is a saturated derivative of terpineol and exists as two primary stereoisomers: cis-p-menthan-8-ol and trans-p-menthan-8-ol.^[2] The spatial arrangement of the methyl group at the 1-position and the 2-hydroxy-2-propyl group at the 4-position of the cyclohexane ring distinguishes these isomers. In the cis isomer, these two bulky substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.^[2] This structural difference significantly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its molecular structure crucial for its application in research and development. **Dihydroterpineol** is valued in the fragrance industry for its pleasant, soft floral scent, reminiscent of lilac, and is also utilized as a high-performance solvent in various industrial applications.

Molecular Structure and Conformation

The chemical formula for **Dihydroterpineol** is $C_{10}H_{20}O$, with a molecular weight of approximately 156.27 g/mol.^{[1][3]} The core of its structure is a p-menthane skeleton, which consists of a cyclohexane ring substituted with a methyl group and a 2-hydroxypropyl group. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The relative orientation of the substituents on the ring determines the cis and trans isomerism.

2D and 3D Representations

The 2D structure of **Dihydroterpineol** clearly shows the connectivity of the atoms. For a more accurate representation of its spatial arrangement, 3D models are essential. These models illustrate the preferred chair conformation of the cyclohexane ring and the axial or equatorial positions of the substituents.

Diagram: 2D Chemical Structure of **Dihydroterpineol**

Caption: 2D representation of the **Dihydroterpineol** molecule.

Physicochemical Properties

The physical and chemical properties of **Dihydroterpineol** are summarized in the table below. These properties are essential for its handling, formulation, and application in various scientific and industrial fields.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ O	[1] [3]
Molecular Weight	156.27 g/mol	[1] [3]
Appearance	Clear, colorless liquid	[1]
Odor	Fresh, clean, and mildly floral	[1]
Density	~0.93 g/cm ³ at 20°C	[1]
Boiling Point	~210°C	[1]
Flash Point	~85°C (closed cup)	[1]
Solubility	Soluble in ethanol, acetone, and most organic solvents; slightly soluble in water.	[1]
Purity	≥97%	[3]

Experimental Data and Protocols

The structural elucidation of **Dihydroterpineol** relies on various spectroscopic techniques.

Below are the key experimental data and general protocols for these analyses.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of **Dihydroterpineol**, confirming its elemental composition.

Experimental Protocol for Mass Spectrometry:

A sample of **Dihydroterpineol** is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for separation of isomers and impurities. The molecules are then ionized, commonly using electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide information about the molecule's structure.

Table: Mass Spectrometry Data for **Dihydroterpineol**

m/z	Interpretation
156	Molecular Ion (M^+)
138	$[M - H_2O]^+$
123	$[M - H_2O - CH_3]^+$
95	$[C_7H_{11}]^+$
81	$[C_6H_9]^+$
59	$[C_3H_7O]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of **Dihydroterpineol**, including the connectivity of atoms and the stereochemistry of the molecule. Both 1H and ^{13}C NMR are employed.

Experimental Protocol for NMR Spectroscopy:

A small amount of the purified **Dihydroterpineol** sample is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. For ^1H NMR, a proton spectrum is acquired, showing the chemical shifts, integration, and coupling patterns of the hydrogen atoms. For ^{13}C NMR, a carbon spectrum is acquired, indicating the chemical shifts of the different carbon atoms. 2D NMR techniques such as COSY and HSQC can be used to establish correlations between protons and carbons, aiding in the complete assignment of the spectra.

Note: Specific, publicly available, fully assigned NMR spectra for **Dihydroterpineol** are not readily found. The following are predicted key chemical shifts based on its structure.

Table: Predicted ^1H NMR Chemical Shifts for **Dihydroterpineol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.8-0.9	d	3H	- CH_3 (on ring)
~ 1.1-1.2	s	6H	- $\text{C}(\text{CH}_3)_2\text{OH}$
~ 1.0-1.8	m	9H	Cyclohexane ring protons
~ 1.5	s	1H	-OH

Table: Predicted ^{13}C NMR Chemical Shifts for **Dihydroterpineol**

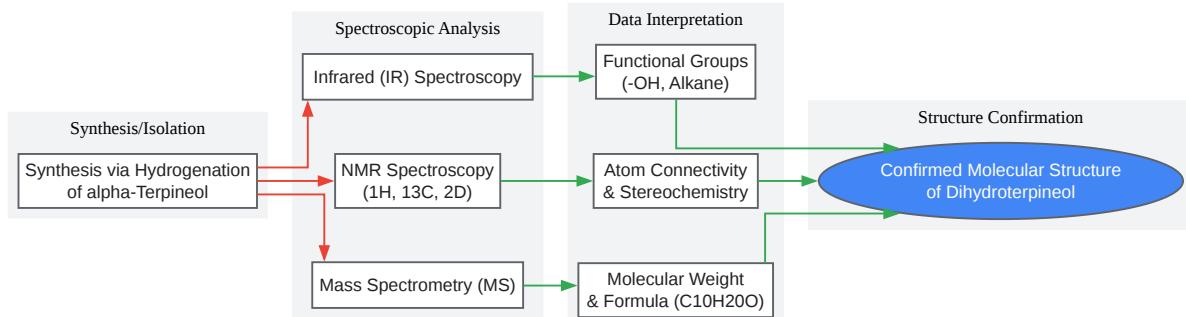
Chemical Shift (ppm)	Assignment
~ 71	- $\text{C}(\text{CH}_3)_2\text{OH}$
~ 49	-CH- (on ring, attached to isopropyl group)
~ 35	-CH- (on ring, attached to methyl group)
~ 31, 27, 25	Cyclohexane ring - CH_2 -
~ 27	- $\text{C}(\text{CH}_3)_2\text{OH}$
~ 22	- CH_3 (on ring)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the **Dihydroterpineol** molecule.

Experimental Protocol for IR Spectroscopy:

A thin film of the liquid **Dihydroterpineol** sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorbance is measured as a function of wavenumber. The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups.


Table: Key IR Absorption Bands for **Dihydroterpineol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400	Strong, Broad	O-H stretch (alcohol)
~ 2920	Strong	C-H stretch (alkane)
~ 2850	Strong	C-H stretch (alkane)
~ 1450	Medium	C-H bend (alkane)
~ 1370	Medium	C-H bend (alkane)
~ 1140	Medium	C-O stretch (tertiary alcohol)

Logical Relationships in Structural Elucidation

The process of elucidating the molecular structure of **Dihydroterpineol** involves a logical workflow where data from different analytical techniques are integrated to build a complete picture of the molecule.

Diagram: Workflow for Structural Elucidation of **Dihydroterpineol**

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **Dihydroterpineol**.

Conclusion

The molecular structure of **Dihydroterpineol**, characterized by its p-menthane skeleton and the presence of cis and trans isomers, has been thoroughly investigated using a combination of modern analytical techniques. The data from mass spectrometry, NMR, and IR spectroscopy collectively provide a comprehensive understanding of its atomic composition, connectivity, functional groups, and stereochemistry. This detailed structural information is fundamental for researchers, scientists, and drug development professionals working with this versatile monoterpene alcohol, enabling its effective and safe use in a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. contaminantdb.ca [contaminantdb.ca]
- 2. Dihydroterpineol for Research|High-Purity [benchchem.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [molecular structure of Dihydroterpineol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150745#molecular-structure-of-dihydroterpineol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com